N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzyl group, a chlorophenoxy moiety, and a dioxidotetrahydrothiophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-chlorophenoxyalkane.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the dioxidotetrahydrothiophenyl intermediate in the presence of a base and a coupling agent to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-chlorophenoxy)acetamide: Similar structure but lacks the dioxidotetrahydrothiophenyl group.
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide: Similar but without the benzyl group.
Uniqueness
N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the combination of its benzyl, chlorophenoxy, and dioxidotetrahydrothiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22ClNO4S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-15(26-19-10-6-5-9-18(19)21)20(23)22(13-16-7-3-2-4-8-16)17-11-12-27(24,25)14-17/h2-10,15,17H,11-14H2,1H3 |
InChI Key |
KMTCAMHOWJJPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C2CCS(=O)(=O)C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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